molecular formula C8H7NO4 B1295978 1-(2-Hydroxy-3-nitrophenyl)ethanone CAS No. 28177-69-7

1-(2-Hydroxy-3-nitrophenyl)ethanone

Cat. No. B1295978
CAS RN: 28177-69-7
M. Wt: 181.15 g/mol
InChI Key: XQZGSPSZLMKODN-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-3-nitrophenyl)ethanone” is a chemical compound with the CAS Number: 28177-69-7 . It has a molecular weight of 181.15 and its IUPAC name is 1-(2-hydroxy-3-nitrophenyl)ethanone . It is a solid under normal conditions .


Synthesis Analysis

The synthesis of 2-hydroxy-3-nitroacetophenone, a related compound, has been described in a patent . The process involves using carboxylic acid as a solvent, adding a metal salt catalyst into m-nitroacetophenone to perform a catalytic oxidation reaction, and performing directional hydroxylation on the m-nitroacetophenone .


Molecular Structure Analysis

The InChI code for “1-(2-Hydroxy-3-nitrophenyl)ethanone” is 1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“1-(2-Hydroxy-3-nitrophenyl)ethanone” is a solid at room temperature . It has a molecular weight of 181.15 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Dynamics Studies

1-(2-Hydroxy-3-nitrophenyl)ethanone: is utilized in molecular dynamics studies to understand the behavior of molecules in different environments. NMR spectroscopy can be employed to investigate the formation of hydrogen bonds and the molecular dynamics of related molecules . This compound’s behavior in solution can provide insights into the rotational barrier energy and the energy of intramolecular hydrogen bonds, which are crucial for designing drugs and understanding biological processes.

Hydrogen Bond Formation Analysis

The compound’s ability to form hydrogen bonds makes it valuable for studying intramolecular interactions. These studies can lead to a better understanding of the structural properties of organic molecules and their conformational changes . This knowledge is essential for the development of new materials and pharmaceuticals.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 1-(2-Hydroxy-3-nitrophenyl)ethanone are currently unknown . This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of 1-(2-Hydroxy-3-nitrophenyl)ethanone’s action are currently unknown

properties

IUPAC Name

1-(2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZGSPSZLMKODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296838
Record name 1-(2-hydroxy-3-nitrophenyl)ethanone
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-nitrophenyl)ethanone

CAS RN

28177-69-7
Record name 2′-Hydroxy-3′-nitroacetophenone
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Record name NSC 111935
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Record name 28177-69-7
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Record name 1-(2-hydroxy-3-nitrophenyl)ethanone
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Record name 1-(2-Hydroxy-3-nitrophenyl)-ethanone
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Synthesis routes and methods

Procedure details

10.0 g of 2-hydroxyacetophenone is dissolved in 60 ml of glacial acetic acid. 10.4 ml of nitric acid (specific gravity=1.40) is then added over 2 hours at room temperature. The mixture is stirred for 17 hours, then poured onto ice and the resulting precipitate (containing both the 3- and 5-nitro isomers) collected. The isomers are separated by HPLC to give 4.0 g of 2-hydroxy-3-nitroacetophenone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3- and 5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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